molecular formula C6H11F2NO B6230280 1-cyclopropyl-2-(difluoromethoxy)ethan-1-amine CAS No. 1779747-59-9

1-cyclopropyl-2-(difluoromethoxy)ethan-1-amine

Cat. No.: B6230280
CAS No.: 1779747-59-9
M. Wt: 151.2
InChI Key:
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Description

. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethoxy group, and an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-(difluoromethoxy)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or difluoromethoxy groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(difluoromethoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-(methoxy)ethan-1-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-Cyclopropyl-2-(trifluoromethoxy)ethan-1-amine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    1-Cyclopropyl-2-(fluoromethoxy)ethan-1-amine: Features a fluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

1779747-59-9

Molecular Formula

C6H11F2NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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